4-chloro-N-(propan-2-yl)aniline hydrochloride
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Overview
Description
4-chloro-N-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H13Cl2N and a molecular weight of 206.11 g/mol . It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-chloro group and an isopropyl group, forming a hydrochloride salt. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(propan-2-yl)aniline hydrochloride typically involves the reaction of 4-chloroaniline with isopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chloroaniline+isopropylamine+HCl→4-chloro-N-(propan-2-yl)aniline hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chloro-N-(propan-2-yl)nitrobenzene, while reduction may produce 4-chloro-N-(propan-2-yl)amine.
Scientific Research Applications
4-chloro-N-(propan-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride: Similar in structure but with a fluorine atom instead of chlorine.
4-chloro-N-isopropylaniline: Lacks the hydrochloride salt form, making it less soluble in water.
Uniqueness
4-chloro-N-(propan-2-yl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity in aqueous environments.
Biological Activity
4-Chloro-N-(propan-2-yl)aniline hydrochloride, a compound with the chemical formula C10H13ClN·HCl, is part of the aniline class of compounds. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and any associated toxicity or mutagenicity.
- Molecular Weight : 201.64 g/mol
- CAS Number : 826-22-2
- Chemical Structure : The compound consists of a chloro-substituted aniline with an isopropyl group, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of chloroanilines exhibit significant antimicrobial activity. Specifically, this compound has been investigated for its potential as an antimicrobial agent against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a possible broad-spectrum antimicrobial effect.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Cytotoxicity and Mutagenicity
The mutagenic potential of this compound has been evaluated in various studies. According to the Japan Industrial Safety and Health Association (JISHA), compounds containing chloroaniline structures may exhibit mutagenic properties under certain conditions. In vitro assays have shown that exposure to this compound can lead to DNA damage in bacterial models, indicating a need for caution in its handling and use .
Anticancer Activity
Recent studies have explored the anticancer potential of chloroanilines. Compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
HT-29 (Colon Cancer) | 30 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed various chloroaniline derivatives against clinical isolates. The results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Evaluation of Cytotoxic Effects : In a cytotoxicity assay conducted by researchers at the University of Tokyo, the compound was tested against several human cancer cell lines. The findings suggested that it could serve as a lead compound for developing new anticancer drugs due to its selective cytotoxicity towards cancer cells while sparing normal cells .
Properties
IUPAC Name |
4-chloro-N-propan-2-ylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7,11H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFBRFMCEFZIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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